

Neurotoxic Effects of Fumonisin B3 Exposure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fumonisin B3*

Cat. No.: *B570569*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumonisin B3 (FB3) is a mycotoxin produced by *Fusarium* species, commonly found as a contaminant in maize and other grains. While less studied than its analogue Fumonisin B1 (FB1), FB3 contributes to the overall toxic burden of fumonisins and is implicated in a range of adverse health effects, including neurotoxicity. This technical guide provides a comprehensive overview of the neurotoxic effects of FB3 exposure, detailing its mechanisms of action, summarizing key in vitro and in vivo findings, and presenting detailed experimental protocols. The primary mechanism of fumonisin neurotoxicity involves the disruption of sphingolipid metabolism through the inhibition of ceramide synthase. This leads to a cascade of downstream effects, including altered cell signaling, oxidative stress, apoptosis, and impaired neural development, most notably an increased risk of neural tube defects (NTDs). This document aims to serve as a critical resource for researchers and professionals in the fields of toxicology, neuroscience, and drug development by consolidating the current understanding of FB3-induced neurotoxicity and providing a foundation for future research and risk assessment.

Introduction

Fumonisins are a group of mycotoxins produced primarily by the fungi *Fusarium verticillioides* and *Fusarium proliferatum*, which are frequent contaminants of corn and other agricultural commodities worldwide.[1] The most common and toxic member of this family is Fumonisin B1 (FB1), followed by Fumonisin B2 (FB2) and **Fumonisin B3** (FB3).[2] While research has

predominantly focused on FB1, FB3 is often found concurrently in contaminated food and feed, contributing to the overall toxicity.[3] The neurotoxic potential of fumonisins is a significant public health concern, with established links to diseases in both animals and humans.[1][4] In animals, fumonisin exposure is known to cause equine leukoencephalomalacia (ELEM), a fatal neurotoxic disease in horses.[1] In humans, epidemiological studies have associated the consumption of fumonisin-contaminated maize with a higher incidence of neural tube defects (NTDs) in certain populations.[5][6]

FB3 shares a similar chemical structure to other B-series fumonisins and, consequently, a similar primary mechanism of action: the inhibition of the enzyme ceramide synthase.[7] This disruption of sphingolipid biosynthesis is a critical event that triggers a cascade of downstream cellular dysfunctions, ultimately leading to neurotoxicity.[4] Although generally considered less toxic than FB1, FB3 still poses a significant health risk, particularly in the context of co-exposure with other fumonisins.[8] Understanding the specific neurotoxic profile of FB3 is crucial for accurate risk assessment and the development of effective mitigation strategies.

Core Mechanism of Fumonisin B3 Neurotoxicity: Disruption of Sphingolipid Metabolism

The primary molecular mechanism underlying the neurotoxicity of **Fumonisin B3** is its structural similarity to sphingoid bases, such as sphinganine and sphingosine. This allows FB3 to competitively inhibit the enzyme ceramide synthase (sphinganine N-acyltransferase), a key enzyme in the de novo sphingolipid biosynthesis pathway.[4][7]

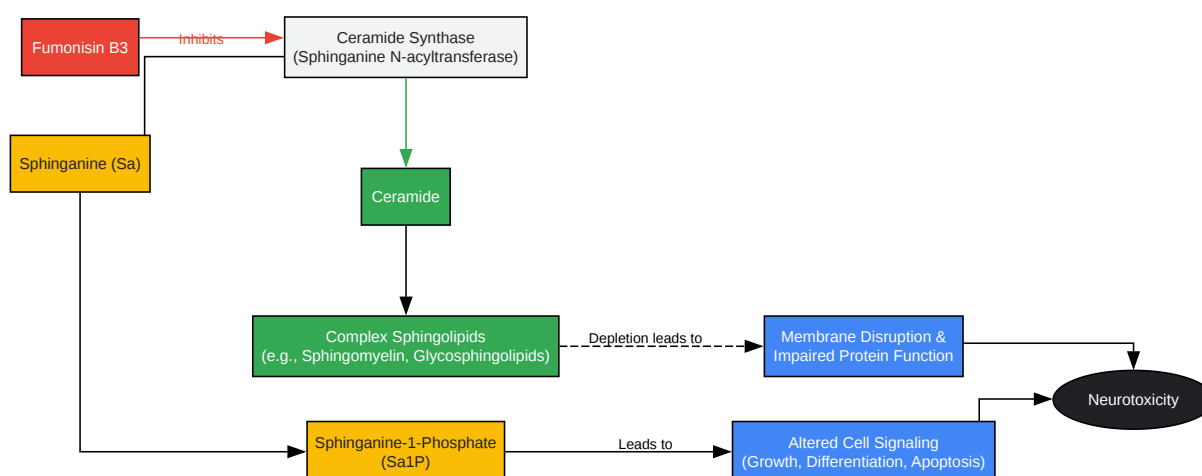
The inhibition of ceramide synthase by FB3 leads to two major consequences:

- **Accumulation of Sphingoid Bases:** The blockage of the pathway causes the accumulation of the upstream substrates, primarily sphinganine and to a lesser extent, sphingosine. The ratio of sphinganine to sphingosine (Sa/So) is a well-established biomarker for fumonisin exposure.[5][9] Elevated levels of these sphingoid bases and their phosphorylated derivatives (sphinganine-1-phosphate and sphingosine-1-phosphate) can disrupt cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.[10][11]
- **Depletion of Complex Sphingolipids:** The inhibition of ceramide synthesis leads to a reduction in the production of downstream complex sphingolipids, such as ceramides, sphingomyelin, and glycosphingolipids. These molecules are essential components of cell

membranes, particularly in the nervous system, where they are crucial for maintaining membrane structure and function, and for the proper functioning of membrane-associated proteins like receptors and ion channels.[12]

The disruption of sphingolipid homeostasis is the central event that initiates a cascade of downstream effects contributing to the overall neurotoxicity of FB3.

Signaling Pathway of Fumonisin-Induced Neurotoxicity



[Click to download full resolution via product page](#)

Caption: Core mechanism of **Fumonisin B3**-induced neurotoxicity.

Key Neurotoxic Effects and Supporting Evidence

The disruption of sphingolipid metabolism by FB3 manifests in several key neurotoxic effects, including the induction of oxidative stress, apoptosis, and interference with neural development, particularly leading to neural tube defects.

Oxidative Stress

Fumonisin exposure has been shown to induce oxidative stress in various cell types, including neuronal cells.^[6] This is characterized by an increase in the production of reactive oxygen species (ROS) and lipid peroxidation, and a decrease in intracellular glutathione (GSH) levels.^{[6][13]} While most studies have focused on FB1, the shared mechanism of action suggests that FB3 also contributes to oxidative stress in the nervous system.

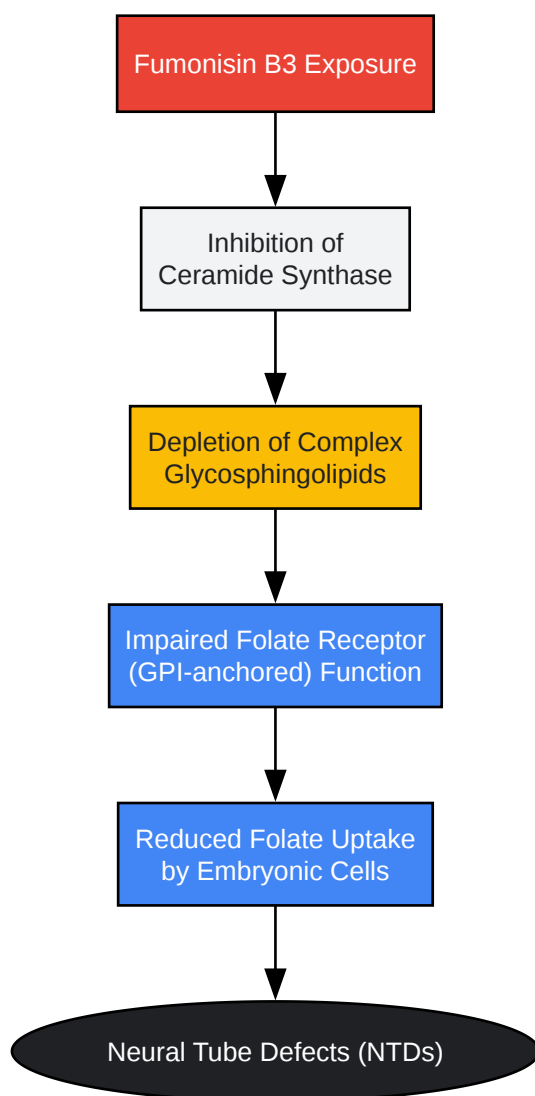
Apoptosis

Fumonisin can induce apoptosis, or programmed cell death, in neuronal and glial cells.^{[5][14]} The accumulation of sphingoid bases and the disruption of ceramide-mediated signaling pathways are thought to be key triggers for the apoptotic cascade.^[10] Studies have shown that fumonisin exposure can lead to the activation of caspases, key executioner enzymes in apoptosis.^[14]

Neural Tube Defects (NTDs)

A significant body of evidence links maternal exposure to fumonisins with an increased risk of neural tube defects in offspring.^{[11][15]} This is a major public health concern in populations that rely heavily on maize as a dietary staple. The proposed mechanism involves the fumonisin-induced disruption of sphingolipid metabolism, which in turn impairs the function of the glycosylphosphatidylinositol (GPI)-anchored folate receptor.^[11] This receptor is crucial for the transport of folate, a vitamin essential for proper neural tube closure during embryonic development. The inhibition of folate uptake is a critical factor in the teratogenic effects of fumonisins.

Logical Relationship of Fumonisin-Induced Neural Tube Defects



[Click to download full resolution via product page](#)

Caption: Pathway from **Fumonisin B3** exposure to Neural Tube Defects.

Quantitative Data on Fumonisin B3 Neurotoxicity

Quantitative data on the neurotoxic effects of FB3 are limited compared to FB1. However, comparative studies provide valuable insights into its relative potency.

Table 1: Comparative Cytotoxicity of Fumonisin in Vitro

Fumonisin	Cell Line	Assay	Concentration Range	Key Findings	Reference
FB1, FB2, FB3	Human Gastric Epithelial (GES-1)	CCK-8 (viability), LDH (cytotoxicity)	2.5–40 μ M	Toxicity potency: FB1 > FB2 >> FB3. At 40 μ M, inhibition rates were 69.16% (FB1), 64.32% (FB2), and 54.60% (FB3).	[16]
FB1, FB2, FB3	Porcine Intestinal Epithelial (IPEC)	CCK-8 (viability)	2.5–40 μ M	At 40 μ M, cell viability suppression was 63.01% (FB1), 37.57% (FB2), and 40.51% (FB3).	[17]
FB1	Human SH-SY5Y neuroblastoma, Rat C6 glioblastoma, Mouse GT1-7 hypothalamic cells	ROS production, GSH levels, MDA formation, Cell viability	0.1–100 μ M	Dose-dependent increase in ROS, decreased GSH, increased MDA, and necrotic cell death in all cell lines.	[6]

Table 2: Effects of Fumonisin(s) on Sphingolipid Metabolism

Fumonisin(s)	Model	Biomarker	Key Findings	Reference
FB1, FB2, FB3	Mink (in vivo)	Urinary Sa/So ratio	Marked increases in urinary free sphinganine (Sa) and sphingosine (So), and Sa/So ratio within 7 days of exposure.	[18]
FB1	Mouse Cerebellar Neurons (in vitro)	Sphingomyelin and Glycolipid formation	IC50 for inhibition of sphingomyelin labeling was 0.7 μM; for glycolipid formation was ~7 μM.	[19]
FB1	Pregnant LM/Bc Mice (in vivo)	Sphingolipid profiles in maternal and embryonic tissues	Significant alteration of sphingolipid profiles following exposure.	[20]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on FB3 neurotoxicity. Below are summaries of key experimental protocols cited in the literature.

In Vitro Neurotoxicity Assessment

A common approach to assess the neurotoxicity of fumonisins in vitro involves the use of neuronal or glial cell lines.

Objective: To determine the dose-dependent cytotoxic effects of **Fumonisin B3** on a neuronal cell line.

Materials:

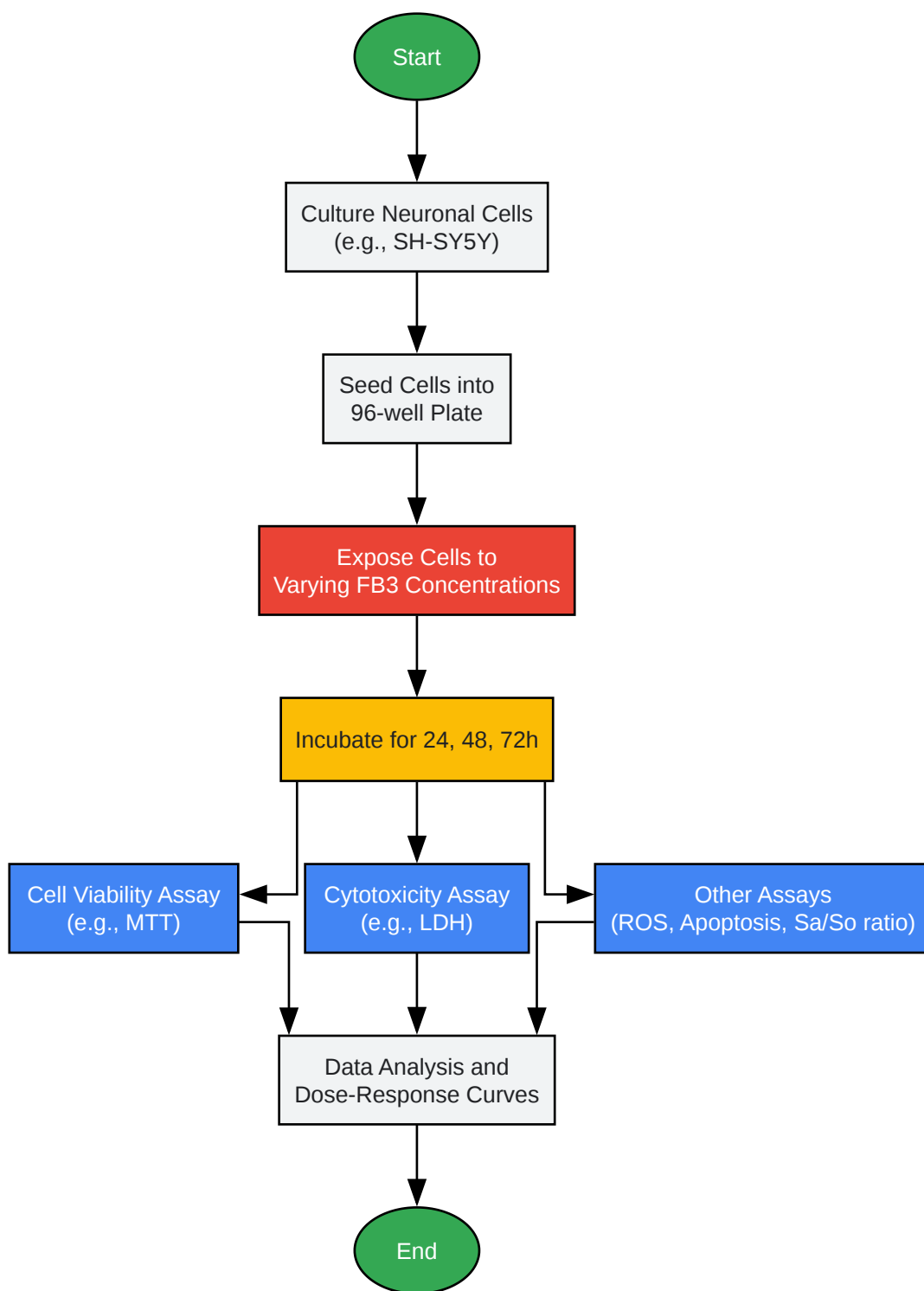
- Human neuroblastoma cell line (e.g., SH-SY5Y)
- Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
- **Fumonisin B3** (analytical standard)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
- LDH (Lactate Dehydrogenase) cytotoxicity assay kit
- 96-well cell culture plates
- Plate reader

Protocol:

- **Cell Culture:** Culture SH-SY5Y cells in appropriate medium at 37°C in a humidified atmosphere of 5% CO₂.
- **Cell Seeding:** Seed cells into 96-well plates at a density of 1×10^4 cells/well and allow them to adhere for 24 hours.
- **Fumonisin B3 Exposure:** Prepare a stock solution of FB3 in a suitable solvent (e.g., sterile water or DMSO) and dilute it in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the FB3-containing medium. Include a vehicle control group.
- **Incubation:** Incubate the cells with FB3 for various time points (e.g., 24, 48, 72 hours).
- **Cell Viability Assay (MTT):**

- Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
- Calculate cell viability as a percentage of the control group.
- Cytotoxicity Assay (LDH):
 - Collect the cell culture supernatant.
 - Perform the LDH assay according to the manufacturer's instructions.
 - Measure the absorbance at the appropriate wavelength.
 - Calculate cytotoxicity as a percentage of the maximum LDH release control.

Experimental Workflow for In Vitro Neurotoxicity Assessment



[Click to download full resolution via product page](#)

Caption: A typical workflow for in vitro neurotoxicity assessment of **Fumonisin B3**.

In Vivo Assessment of Fumonisin-Induced Neural Tube Defects

Animal models, particularly mice, are used to study the effects of fumonisin exposure on embryonic development.

Objective: To evaluate the teratogenic potential of **Fumonisin B3** in a mouse model.

Materials:

- Pregnant mice (e.g., LM/Bc strain, known to be sensitive to fumonisin-induced NTDs)
- **Fumonisin B3** (analytical standard)
- Vehicle (e.g., sterile saline)
- Dissecting microscope
- Tools for embryo collection and analysis

Protocol:

- **Animal Mating:** Set up timed matings of mice. The day a vaginal plug is observed is designated as gestational day (GD) 0.5.
- **Fumonisin B3 Administration:** On specific gestational days (e.g., GD 7.5 and 8.5, during neural tube closure), administer FB3 to pregnant dams via intraperitoneal injection or oral gavage. A range of doses should be used, along with a vehicle control group.
- **Embryo Collection:** On a later gestational day (e.g., GD 10.5 or 14.5), euthanize the dams and collect the embryos.
- **NTD Assessment:** Examine the embryos under a dissecting microscope for the presence of neural tube defects (e.g., exencephaly, spina bifida).
- **Biochemical Analysis (Optional):** Collect maternal and embryonic tissues for the analysis of sphingolipid profiles (Sa/So ratio) and folate levels to correlate with the incidence of NTDs.

Conclusion and Future Directions

Fumonisin B3 is a neurotoxic mycotoxin that contributes to the adverse health effects associated with fumonisin exposure. Its primary mechanism of action, the inhibition of ceramide synthase and subsequent disruption of sphingolipid metabolism, is well-established. This leads to a cascade of downstream events, including oxidative stress, apoptosis, and impaired neural development, with a significant risk for neural tube defects.

While the fundamental mechanisms of FB3 neurotoxicity are understood to be similar to those of FB1, there is a clear need for more research specifically focused on FB3. Key areas for future investigation include:

- **Quantitative Neurotoxicity Data:** More dose-response studies are needed to determine the specific neurotoxic potency of FB3 in various neuronal cell types and animal models.
- **Comparative Toxicology:** Further comparative studies of FB1, FB2, and FB3 are required to better understand their relative contributions to neurotoxicity in naturally contaminated food and feed.
- **Molecular Mechanisms:** A deeper investigation into the specific signaling pathways and molecular targets affected by FB3 in the nervous system is warranted.
- **Biomarker Validation:** Continued validation of biomarkers, such as the Sa/So ratio, for assessing exposure and risk associated with FB3 is essential.

A more comprehensive understanding of the neurotoxic effects of **Fumonisin B3** will be critical for developing more accurate risk assessments, establishing appropriate regulatory limits, and implementing effective strategies to protect human and animal health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In-Vitro Cell Culture for Efficient Assessment of Mycotoxin Exposure, Toxicity and Risk Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Mycotoxin Family of Fumonisin, Their Biosynthesis, Metabolism, Methods of Detection and Effects on Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fumonisin B3 - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. researchgate.net [researchgate.net]
- 5. Fumonisin B1 neurotoxicity: Preclinical evidence, biochemical mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative stress induced by fumonisin B1 in continuous human and rodent neural cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of sphingolipids and their metabolites in the toxicity of fumonisin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fumonisin B3 - Mycotoxins (Vibrant America) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. Sphingolipid metabolism: roles in signal transduction and disruption by fumonisins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingolipid perturbations as mechanisms for fumonisin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maternal fumonisin exposure as a risk factor for neural tube defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oxidative Stress Induced by Fumonisin B1 in Continuous Human and Rodent Neural Cell Cultures | Semantic Scholar [semanticscholar.org]
- 14. Analysis of fumonisin B1-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fumonisin disrupt sphingolipid metabolism, folate transport, and neural tube development in embryo culture and in vivo: a potential risk factor for human neural tube defects among populations consuming fumonisin-contaminated maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Individual and Combined Cytotoxic Effects of Co-Occurring Fumonisin Family Mycotoxins on Porcine Intestinal Epithelial Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dietary fumonisins disrupt sphingolipid metabolism in mink and increase the free sphinganine to sphingosine ratio in urine but not in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fumonisin B1 inhibits sphingosine (sphinganine) N-acyltransferase and de novo sphingolipid biosynthesis in cultured neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Maternal fumonisin exposure and risk for neural tube defects: mechanisms in an in vivo mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Neurotoxic Effects of Fumonisin B3 Exposure: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b570569#neurotoxic-effects-of-fumonisin-b3-exposure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com